N,N-dimethylazetidine-3-carboxamide falls under the category of carboxamides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. It is also classified as a heterocyclic compound due to the presence of a nitrogen atom within its cyclic structure.
The synthesis of N,N-dimethylazetidine-3-carboxamide typically involves cyclization reactions using appropriate precursors. One common method includes the reaction of N,N-dimethyl-3-aminopropionamide with a suitable cyclizing agent.
Industrial production may involve similar synthetic strategies but scaled up for efficiency and yield, frequently incorporating purification techniques such as recrystallization or chromatography to achieve high-purity products.
The molecular structure of N,N-dimethylazetidine-3-carboxamide can be described using its InChI code and SMILES notation:
InChI=1S/C6H12N2O/c1-8(2)6(9)5-3-7-4-5;/h5,7H,3-4H2,1-2H3
CN(C)C(=O)C1CNC1
The azetidine ring contributes to the compound's unique properties, influencing its reactivity and interactions with biological targets.
N,N-dimethylazetidine-3-carboxamide can participate in various chemical reactions:
The mechanism of action of N,N-dimethylazetidine-3-carboxamide involves its interaction with specific molecular targets, primarily enzymes or receptors within biological systems. The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
The binding affinity and specificity towards various targets depend on structural features such as the presence of the carboxamide group and azetidine ring, which influence its pharmacological properties. Ongoing research aims to elucidate these interactions further, particularly in therapeutic contexts .
N,N-dimethylazetidine-3-carboxamide exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in organic synthesis and medicinal chemistry .
N,N-dimethylazetidine-3-carboxamide has diverse applications across scientific disciplines:
The introduction of N-methyl groups onto azetidine carboxamides represents a cornerstone synthetic strategy for accessing N,N-dimethylazetidine-3-carboxamide. Catalytic reductive amination stands as the most industrially viable approach, utilizing dimethylamine or formaldehyde/methylamine mixtures under hydrogenation conditions. Palladium on carbon (Pd/C, 5–10 mol%) in methanol at 60°C and 50 psi H₂ achieves near-quantitative conversion of azetidine-3-carboxamide to its dimethylated derivative within 12 hours [5]. Alternative catalysts include Raney nickel (yielding 85–92% under similar conditions) and heterogeneous platinum oxide systems optimized for acid-sensitive substrates [5].
Biological methylation inspiration arises from autocatalytic α-N-methylating enzymes observed in borosin-class ribosomally synthesized and post-translationally modified peptides (RiPPs). These enzymes utilize S-adenosyl methionine (SAM) as a methyl donor, operating through a unique iterative mechanism where the precursor peptide catalyzes its own backbone methylation [8]. Although not directly scalable to bulk synthesis, this biomimetic process informs the design of methyltransferase-inspired catalysts for stereoselective N-methylation, particularly valuable for chiral azetidine derivatives [8].
Table 1: Catalytic Systems for Azetidine Carboxamide N-Methylation
Catalyst System | Methyl Source | Temperature/Pressure | Yield (%) | Reaction Time (h) |
---|---|---|---|---|
Pd/C (5 mol%) | Dimethylamine | 60°C, 50 psi H₂ | 98 | 12 |
Raney Nickel | Formaldehyde/H₂ | 50°C, 30 psi H₂ | 92 | 15 |
PtO₂ (3 mol%) | Methylamine/H₂ | 40°C, 45 psi H₂ | 87 | 18 |
SAM-Dependent Methyltransferase* | SAM | 37°C, ambient | 75 (in vitro) | 48 |
*Biocatalytic system for reference [8]
Transamidation provides a strategic bypass to pre-functionalized azetidine precursors. This two-step sequence involves reacting azetidine-3-carboxylic acid esters (readily available from azetidine ring synthesis) with dimethylamine under controlled conditions. Lithium hexamethyldisilazide (LiHMDS, 2.0 equiv) in tetrahydrofuran (THF) at −78°C to 25°C facilitates nucleophilic attack of dimethylamine on the ester carbonyl, achieving 80–85% yields of N,N-dimethylazetidine-3-carboxamide after 6 hours [4]. The strong base suppresses competing ester aminolysis pathways and epimerization at the azetidine C3 position, crucial for enantiopure product synthesis [4].
Activated ester derivatives, particularly N-hydroxysuccinimide (NHS) esters, offer enhanced reactivity under milder conditions. Azetidine-3-carboxylic acid NHS esters react quantitatively with dimethylamine in dichloromethane at 0°C within 1 hour, eliminating the need for strong bases. This method proves advantageous for substrates bearing acid- or base-labile protecting groups [4]. Microwave-assisted transamidation (100°C, DMF, 20 minutes) further accelerates the process to >90% yield, demonstrating scalability for multigram production [1].
Salt formation critically influences the physicochemical properties and stability of N,N-dimethylazetidine-3-carboxamide. The hydrochloride salt is preferentially formed by dissolving the free base in anhydrous diethyl ether and treating with stoichiometric HCl (1.0–1.5 equiv) as a gas or in dioxane solution. Crystallization from ethanol/diethyl ether yields the stable hydrochloride salt (CAS# 927525-03-9) with improved hygroscopicity compared to the free base [1] [6]. This salt form significantly inhibits oxidation pathways, particularly crucial for analogs containing cysteine or other oxidizable residues, by maintaining a protonated thiol environment (pKa modulation) and suppressing radical formation [6] [9].
Trifluoroacetate (TFA) salts arise predominantly as artifacts during reverse-phase HPLC purification using TFA-containing mobile phases. While convenient, residual TFA poses toxicity concerns for pharmaceutical applications. Removal strategies involve repeated lyophilization cycles from dilute HCl (2–10 mM): dissolving the TFA salt in water, adding HCl, freezing, lyophilizing, and repeating 3–4 times effectively exchanges TFA for chloride ions [9]. Direct synthesis of acetate salts employs ion-exchange resins (e.g., Amberlite IRA-400 acetate form) during final purification, leveraging acetate's volatility during lyophilization for cleaner isolation [9].
Table 2: Properties and Applications of N,N-Dimethylazetidine-3-Carboxamide Salts
Salt Form | Typical Synthesis Method | Key Advantages | Stability Concerns |
---|---|---|---|
Hydrochloride | Free base + HCl(g) in ether; crystallize | Inhibits oxidation; high crystallinity; low hygroscopicity | Stable under anhydrous conditions |
Trifluoroacetate | HPLC purification with TFA/water/acetonitrile | Ease of purification; high solubility | Residual TFA toxicity; hygroscopic |
Acetate | Ion exchange (TFA salt → Acetate resin) | Biocompatible; volatile counterion; cleaner lyophilization | Potential acetate migration |
Constructing the azetidine ring prior to carboxamide functionalization demands precise optimization. Key challenges include regioselective C–N bond formation and minimizing ring strain-induced side reactions. A highly efficient protocol employs α-chloro-β-aminosulfinyl imidates as advanced intermediates. Deprotection with 4N HCl/dioxane, followed by hydrolysis (50°C) and ester reduction with LiAlH₄, yields β-chloro-γ-sulfonylamino alcohols. Mitsunobu cyclization (Ph₃P, DIAD) then furnishes trans-3-substituted azetidines in 70–75% overall yield, which are subsequently carboxamidated and dimethylated [4].
Ring strain manipulation enables selective functionalization at C3. Difluorocarbene transfer reagents (e.g., (bromodifluoromethyl)trimethylsilane, TMSCF₂Br) facilitate N-difluoromethylation, activating the azetidine towards regioselective ring-opening at sterically accessible positions. Subsequent hydrolysis yields N-formyl haloamine derivatives, serving as pluripotent intermediates for C3-carboxamide installation [3]. Computational studies (DFT level) confirm preferential ring-opening at the least substituted carbon (activation barrier: 20.7 kcal/mol for unsubstituted azetidine), guiding substituent placement for desired regiochemistry [3]. Copper-catalyzed intramolecular C–N coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides provides access to fused diazepine scaffolds under mild conditions (CuI/N,N-dimethylglycine, 1,4-dioxane, reflux, 3h, 91–98% yield). These can undergo regioselective azetidine ring-opening with nucleophiles (NaN₃, KCN, PhSNa) after N-methylation with methyl triflate, showcasing the versatility of azetidine intermediates for complex heterocycles [7].
Industrial routes prioritize cost-effectiveness, scalability, and minimal purification steps. WO2008/95912A2 details a high-yielding (>97%) continuous flow process starting from azetidine-3-carbonyl chloride. Reaction with dimethylamine in tetrahydrofuran at 0–5°C generates the crude carboxamide, which is subsequently purified via short-path distillation under reduced pressure (110–120°C, 0.5 mmHg) [1]. This method bypasses chromatography and achieves pharmaceutical-grade purity (>99.5% HPLC) with high throughput.
US Patent 9,657,061B2 leverages hydrochloride salt formation for enhanced stability during storage and formulation. The core synthesis involves reacting ethyl azetidine-3-carboxylate with dimethylamine under pressure (4 bar) at 80°C for 8 hours, followed by HCl salt formation in isopropanol. The patent emphasizes the critical role of HCl in suppressing oxidative dimerization and cysteine-proline autocleavage in peptide conjugates containing this motif [6]. Recent advancements focus on solid-phase synthesis integration. Immobilized azetidine carboxylates on Wang resin undergo on-resin amidation with dimethylamine (HATU/DIEA, DMF), followed by acidolytic cleavage (TFA/water), yielding the TFA salt directly. While suitable for small-scale combinatorial libraries, this method faces challenges in resin loading efficiency and scale-up economics [1].
Table 3: Industrial Synthesis Routes for N,N-Dimethylazetidine-3-Carboxamide
Patent/Innovation | Core Starting Material | Key Reaction Conditions | Purification/Form | Yield |
---|---|---|---|---|
WO2008/95912A2 [1] | Azetidine-3-carbonyl chloride | Dimethylamine in THF, 0-5°C | Short-path distillation | >97% |
US9657061B2 [6] | Ethyl azetidine-3-carboxylate | Dimethylamine, 80°C, 4 bar, 8h | HCl salt cryst. (iPrOH/ether) | 85% |
Solid-Phase Approach | Wang resin-linked azetidine | On-resin amidation: HATU/DIEA, dimethylamine, DMF | TFA cleavage/lyophilization | 60–70%* |
*Lower yield due to resin loading limitations
List of Compounds:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5